4-(2-aminoethyl)-N-methylbenzenesulfonamide chemical structure and properties
4-(2-aminoethyl)-N-methylbenzenesulfonamide chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 4-(2-aminoethyl)-N-methylbenzenesulfonamide .
[1]
Executive Summary
4-(2-Aminoethyl)-N-methylbenzenesulfonamide is a bifunctional organic scaffold combining a phenethylamine core with an N-methyl sulfonamide moiety. It belongs to the class of aminoalkylbenzenesulfonamides, structurally related to the adrenergic neurotransmitters (dopamine, norepinephrine) and Class III antiarrhythmic agents (e.g., sotalol, dofetilide).
While the unmethylated parent compound, 4-(2-aminoethyl)benzenesulfonamide (CAS 35303-76-5), is a known carbonic anhydrase inhibitor and chemical intermediate, the N-methyl derivative is a specialized building block used in fragment-based drug discovery (FBDD) to modulate lipophilicity and receptor subtype selectivity.
Chemical Identity & Structure
This molecule is characterized by a benzene ring substituted at the para positions with an aminoethyl group (phenethylamine motif) and an N-methylsulfonamido group.
Structural Specifications
| Property | Detail |
| Chemical Name | 4-(2-Aminoethyl)-N-methylbenzenesulfonamide |
| Molecular Formula | C₉H₁₄N₂O₂S |
| Molecular Weight | 214.29 g/mol |
| Core Scaffold | Phenethylamine / Benzenesulfonamide |
| Key Functional Groups | Primary Amine (-NH₂), Secondary Sulfonamide (-SO₂NHCH₃) |
| SMILES | CNS(=O)(=O)c1ccc(CCN)cc1 |
| InChI Key | (Predicted) FXNSVEQMUYPYJS-UHFFFAOYSA-N (Analog) |
Structural Visualization
The following diagram illustrates the chemical connectivity and the distinct functional regions of the molecule.
Caption: Structural connectivity of 4-(2-aminoethyl)-N-methylbenzenesulfonamide showing the para-substitution pattern essential for its pharmacological activity.
Physicochemical Properties[4][5]
The N-methylation of the sulfonamide group significantly alters the physicochemical profile compared to the primary sulfonamide parent.
| Property | Value (Predicted/Experimental) | Context & Implication |
| LogP (Octanol/Water) | ~0.15 | Slightly more lipophilic than the unmethylated parent (LogP -0.38), improving membrane permeability. |
| pKa (Amine) | ~9.8 | The primary amine is protonated at physiological pH, carrying a positive charge. |
| pKa (Sulfonamide) | ~11.0 | The N-methyl substitution reduces acidity compared to primary sulfonamides (pKa ~10.0), making it neutral at pH 7.4. |
| Solubility | High (Water/DMSO) | Soluble in water as a hydrochloride salt; soluble in DMSO and methanol as a free base. |
| H-Bond Donors | 2 | Amine (-NH₂), Sulfonamide (-NH-). |
| H-Bond Acceptors | 4 | Sulfonyl oxygens (2), Amine N, Sulfonamide N. |
Synthesis & Manufacturing Protocols
Since this specific derivative is not a high-volume commodity chemical, it is typically synthesized via chlorosulfonation of a protected phenethylamine precursor.
Synthetic Pathway
The most robust route involves protecting the sensitive ethylamine nitrogen before introducing the sulfonyl group.
Caption: Step-wise synthesis starting from N-acetyl-phenethylamine to yield the target sulfonamide.
Detailed Protocol
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Chlorosulfonation:
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Dissolve N-acetyl-2-phenylethylamine (1.0 eq) in dry dichloromethane (DCM).
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Add chlorosulfonic acid (3.0–5.0 eq) dropwise at 0°C to prevent exothermic decomposition.
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Stir at room temperature for 2 hours. Pour onto crushed ice to precipitate 4-(2-acetamidoethyl)benzenesulfonyl chloride .
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Amidation:
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Dissolve the sulfonyl chloride intermediate in THF.
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Add excess aqueous methylamine (40%) or methylamine in THF at 0°C.
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Stir for 1 hour. Evaporate solvent to yield the N-acetyl protected sulfonamide.
-
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Deprotection:
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Reflux the intermediate in 6M HCl for 4–6 hours to cleave the acetyl group.
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Neutralize or crystallize as the hydrochloride salt.
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Pharmacological & Research Applications[4]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as a "linker-fragment" in medicinal chemistry.
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Adrenergic Receptors: The phenethylamine core mimics the structure of norepinephrine. Modifications at the para-position (sulfonamide) allow researchers to probe the binding pockets of
-adrenergic receptors without activating them (antagonist design). -
Class III Antiarrhythmics: It shares the methanesulfonamide pharmacophore seen in drugs like Sotalol and Dofetilide . However, in this molecule, the connectivity is reversed (Benzenesulfonamide vs. Methanesulfonamide), providing a tool to study Structure-Activity Relationships (SAR).
Carbonic Anhydrase Inhibition (CAI)[6]
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Selectivity Profile: Primary sulfonamides (
) are potent inhibitors of Carbonic Anhydrase (CA). -
Effect of N-Methylation: The substitution of the sulfonamide nitrogen with a methyl group (
) typically abolishes or drastically reduces CA inhibitory activity. This makes the molecule useful as a negative control in CA assays or as a selective ligand where CA inhibition is an unwanted side effect.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signals are diagnostic.
| Method | Expected Signals |
| ¹H NMR (DMSO-d₆) | • δ 2.45: Singlet (3H), N-methyl group ( |
| HPLC (Reverse Phase) | Column: C18. Mobile Phase: Water/Acetonitrile (+0.1% TFA).Retention Time: Short (polar amine). Elutes earlier than non-polar sulfonamides. |
| Mass Spectrometry (ESI+) | [M+H]⁺: m/z 215.1 |
Safety & Handling (MSDS Highlights)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ absorption (carbamate formation).
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Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Sulfur and Nitrogen).
References
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Sigma-Aldrich. 4-(2-Aminoethyl)benzenesulfonamide (Parent Compound CAS 35303-76-5) Product Sheet.Link
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Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
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PubChem. Compound Summary: 4-(2-Aminoethyl)benzenesulfonamide.[1] National Library of Medicine. Link
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ChemSRC. N-(2-Aminoethyl)-4-methylbenzenesulfonamide (Isomer Disambiguation).Link
